molecular formula C16H27N5O3Si B1609913 3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine CAS No. 51549-31-6

3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine

Cat. No.: B1609913
CAS No.: 51549-31-6
M. Wt: 365.5 g/mol
InChI Key: RZJNKNBLADNWHG-QJPTWQEYSA-N
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Description

3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine is a modified nucleoside derivative. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to the 3’-hydroxyl group of 2’-deoxyadenosine. This modification is commonly used in nucleoside chemistry to protect the hydroxyl group during various chemical reactions, thereby preventing unwanted side reactions and enhancing the overall yield of the desired product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine typically involves the protection of the 3’-hydroxyl group of 2’-deoxyadenosine using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile at room temperature. The general reaction scheme is as follows:

2’-deoxyadenosine+TBDMS-Cl+base3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine+HCl\text{2'-deoxyadenosine} + \text{TBDMS-Cl} + \text{base} \rightarrow \text{3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine} + \text{HCl} 2’-deoxyadenosine+TBDMS-Cl+base→3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine+HCl

Industrial Production Methods

In an industrial setting, the synthesis of 3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine can undergo various chemical reactions, including:

    Oxidation: The TBDMS group is stable under mild oxidative conditions but can be removed under strong oxidative conditions.

    Reduction: The compound is generally stable under reductive conditions.

    Substitution: The TBDMS group can be selectively removed using fluoride ions, such as tetra-n-butylammonium fluoride (TBAF), to yield the free hydroxyl group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like chromium trioxide (CrO3) can remove the TBDMS group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) do not typically affect the TBDMS group.

    Substitution: TBAF in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.

Major Products Formed

The major product formed from the removal of the TBDMS group is 2’-deoxyadenosine with a free 3’-hydroxyl group.

Scientific Research Applications

3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine has several applications in scientific research, including:

    Chemistry: Used as a protected nucleoside in the synthesis of oligonucleotides and other nucleic acid derivatives.

    Biology: Employed in the study of nucleic acid structure and function, as well as in the development of nucleic acid-based therapeutics.

    Medicine: Utilized in the synthesis of modified nucleosides for antiviral and anticancer drugs.

    Industry: Applied in the large-scale synthesis of nucleoside analogs for pharmaceutical and biotechnological applications.

Mechanism of Action

The primary function of 3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine is to protect the 3’-hydroxyl group of 2’-deoxyadenosine during chemical reactions. The TBDMS group acts as a steric hindrance, preventing unwanted reactions at the 3’-position. The protection is reversible, allowing for the selective deprotection and further modification of the nucleoside.

Comparison with Similar Compounds

Similar Compounds

    3’-O-Methylthiomethyl-2’-deoxyadenosine: Another protected nucleoside with a methylthiomethyl group instead of a TBDMS group.

    2’,3’-O-Isopropylidene-2’-deoxyadenosine: A nucleoside protected with an isopropylidene group at the 2’ and 3’ positions.

Uniqueness

3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine is unique due to the stability and ease of removal of the TBDMS group. The TBDMS group provides excellent protection under a wide range of reaction conditions and can be selectively removed using mild conditions, making it a valuable tool in nucleoside chemistry.

Properties

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O3Si/c1-16(2,3)25(4,5)24-10-6-12(23-11(10)7-22)21-9-20-13-14(17)18-8-19-15(13)21/h8-12,22H,6-7H2,1-5H3,(H2,17,18,19)/t10-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJNKNBLADNWHG-QJPTWQEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449858
Record name Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51549-31-6
Record name Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine
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3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine
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3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine
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3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine
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3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine
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3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine

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